molecular formula C11H16ClF2N5 B12235938 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12235938
M. Wt: 291.73 g/mol
InChI Key: MHLQIQABJOBAMR-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and a pyrazole ring, which are known for their biological and pharmacological activities. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves several steps:

Industrial production methods often involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(Difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride exhibits significant biological activity that is linked to its structural characteristics. The compound has shown potential in various pharmacological applications:

  • Enzyme Inhibition : The difluoromethyl group enhances interactions with specific enzymes, potentially leading to inhibition or modulation of their activities .
  • Receptor Modulation : Its structure allows for interactions with various receptors, which could be beneficial in drug development aimed at diseases influenced by these biological targets .

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications due to its ability to interact with multiple biological targets. Studies suggest that it may play a role in:

  • Anticancer Activity : Research indicates potential anticancer properties through modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties .

Agricultural Applications

This compound has been explored for its fungicidal activities. The compound's structure allows it to act effectively against certain fungal pathogens, making it a candidate for agricultural fungicides .

Case Studies

Recent studies have provided insights into the efficacy of this compound:

  • Antifungal Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against several phytopathogenic fungi, indicating potential use in crop protection .
  • Molecular Docking Studies : Computational analyses have shown promising binding affinities with key enzymes involved in cancer pathways, suggesting further exploration in anticancer drug development .

Biological Activity

1-(Difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride is a novel organic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the difluoromethyl group and pyrazole rings, contribute to its biological activity. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Structural Characteristics

The compound's molecular formula is C10H14ClF2N5C_{10}H_{14}ClF_2N_5 with a molecular weight of 277.70 g/mol. The presence of the difluoromethyl group enhances its binding affinity to various biological targets, including enzymes and receptors, which may lead to modulation of their activity.

PropertyValue
Molecular FormulaC10H14ClF2N5
Molecular Weight277.70 g/mol
IUPAC Name1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride
InChI KeyIUGIUUXPWOJQBK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The difluoromethyl group is known to enhance enzyme inhibition and receptor modulation, contributing to its potential therapeutic effects. Research indicates that compounds with similar pyrazole structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Case Studies

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit key signaling pathways involved in cancer progression. For instance, compounds targeting the Aurora kinases have demonstrated promising results in inhibiting tumor growth .
  • Anti-inflammatory Properties : Molecular docking studies suggest that the compound may exhibit antioxidant and anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Effects : Research into structurally similar compounds has revealed significant antifungal and antibacterial activities against various pathogens, suggesting that 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride may share these properties .

Comparative Analysis with Similar Compounds

The following table highlights the structural features and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
1-(Trifluoromethyl)-N-(4-methylpyrazol-3-yl)methyl]-3-methylpyrazoleTrifluoromethyl groupDifferent biological activity due to trifluoromethyl substitution
1-(Difluoromethyl)-N-(2-methylpyrazol-5-yl)methyl]-3-methylpyrazoleDifferent pyrazole substitutionVariation in biological interactions
IsopyrazamContains a difluoromethyl groupPrimarily used as a fungicide

Research Findings

Recent studies utilizing density functional theory (DFT) have provided insights into the electronic properties and potential reactivity of pyrazole derivatives. These findings suggest that the compound's structural characteristics facilitate significant interactions with biological targets, enhancing its pharmacological profile .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-7-4-9(17(3)15-7)5-14-10-6-18(11(12)13)16-8(10)2;/h4,6,11,14H,5H2,1-3H3;1H

InChI Key

MHLQIQABJOBAMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2C)C(F)F)C.Cl

Origin of Product

United States

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